molecular formula C5H12ClOP B3051920 [(Chloromethyl)(ethyl)phosphoryl]ethane CAS No. 37016-54-9

[(Chloromethyl)(ethyl)phosphoryl]ethane

Cat. No.: B3051920
CAS No.: 37016-54-9
M. Wt: 154.57 g/mol
InChI Key: GETIAASJCRSGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Chloromethyl)(ethyl)phosphoryl]ethane is an organophosphorus compound characterized by a phosphoryl (P=O) group bonded to a chloromethyl (-CH₂Cl) and an ethyl (-CH₂CH₃) substituent. Its IUPAC name is 1-[chloromethyl(methyl)phosphoryl]oxyethane (CAS 110838-42-1), with the molecular formula C₄H₁₀ClO₂P and a molecular weight of 156.55 g/mol . The compound is utilized as a building block in organic synthesis, particularly in phosphorylation reactions and the preparation of organophosphorus intermediates . Its structure (Figure 1) enables reactivity in nucleophilic substitutions, where the chloromethyl group acts as a leaving site.

Properties

IUPAC Name

1-[chloromethyl(ethyl)phosphoryl]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClOP/c1-3-8(7,4-2)5-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETIAASJCRSGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538050
Record name (Chloromethyl)(diethyl)oxo-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37016-54-9
Record name (Chloromethyl)(diethyl)oxo-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [(Chloromethyl)(ethyl)phosphoryl]ethane involves several steps. One common synthetic route includes the reaction of dichloromethylphosphine with ethylmagnesium bromide . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(Chloromethyl)(ethyl)phosphoryl]ethane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

[(Chloromethyl)(ethyl)phosphoryl]ethane is primarily utilized as a key intermediate in organic synthesis. Its unique chemical structure allows it to participate in various reactions, leading to the formation of more complex molecules.

Applications in Synthesis:

  • Alkylation Reactions: The compound acts as an alkylating agent, facilitating the introduction of alkyl groups into nucleophiles, which is critical in synthesizing pharmaceuticals and agrochemicals .
  • Synthesis of Phosphorylated Compounds: It is used to produce phosphorylated derivatives that are essential in medicinal chemistry, particularly for developing antiviral agents .

Pharmaceutical Applications

The pharmaceutical industry leverages [(Chloromethyl)(ethyl)phosphoryl]ethane for synthesizing various bioactive compounds.

Case Studies:

  • HIV Inhibitors: Research has demonstrated its role in synthesizing compounds like MKC-442, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. The compound serves as a building block for creating derivatives that exhibit potent antiviral activity .
  • Anticancer Agents: Its derivatives have been explored for their potential anticancer properties, with studies indicating their effectiveness against certain cancer cell lines .

Agrochemical Applications

In agrochemicals, [(Chloromethyl)(ethyl)phosphoryl]ethane is instrumental in developing herbicides and pesticides.

Applications:

  • Herbicide Development: The compound can be modified to create effective herbicides that target specific plant species while minimizing environmental impact .
  • Pesticide Formulations: Its reactivity allows for the development of novel pesticide formulations that enhance efficacy and reduce toxicity to non-target organisms .

Industrial Uses

Beyond its applications in pharmaceuticals and agrochemicals, [(Chloromethyl)(ethyl)phosphoryl]ethane finds utility in various industrial processes.

Industrial Applications:

  • Solvent Use: The compound can act as a solvent for various chemical reactions, particularly those involving polar substrates .
  • Intermediate in Polymer Production: It serves as an intermediate for synthesizing polymers and copolymers, contributing to materials science advancements .

Data Tables

Application AreaSpecific UsesExample Compounds
Organic SynthesisAlkylation reactionsMKC-442 (HIV inhibitor)
PharmaceuticalsAntiviral and anticancer agentsVarious phosphorylated derivatives
AgrochemicalsHerbicides and pesticidesTargeted herbicides
Industrial ProcessesSolvent for chemical reactionsPolymers and copolymers

Mechanism of Action

The mechanism of action of [(Chloromethyl)(ethyl)phosphoryl]ethane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the organophosphorus family, which includes diverse derivatives with varying substituents and applications. Below is a detailed comparison with structurally or functionally related compounds.

Ethyl (Chloromethyl)(methyl)phosphinate

  • Structure : Shares the phosphoryl core but substitutes one ethyl group with a methyl group. Its IUPAC name is ethyl (chloromethyl)(methyl)phosphinate (CAS 110838-42-1).
  • Properties: Similar molecular weight (156.55 g/mol) but distinct steric and electronic effects due to the methyl substituent.
  • Applications : Used in analogous synthetic pathways but may differ in selectivity due to substituent effects.

(Chloromethyl)-triphenylphosphonium Chloride (CAS 5293-84-5)

  • Structure : A phosphonium salt with a chloromethyl group and three phenyl substituents. Molecular formula: C₁₉H₁₇ClP⁺ (311.76 g/mol).
  • Properties : The bulky triphenyl groups confer stability but reduce solubility in polar solvents. Unlike phosphoryl compounds, phosphonium salts are typically used in Wittig reactions to generate alkenes .
  • Applications : Primarily employed in olefination reactions, whereas [(chloromethyl)(ethyl)phosphoryl]ethane serves as a phosphorylating agent.

2-Chloroethylchloromethylsulfide (CAS 2625-76-5)

  • Structure : A thioether with chloromethyl and 2-chloroethyl groups. Molecular formula: C₃H₆Cl₂S (157.05 g/mol).
  • Properties : The sulfur atom lowers thermal stability compared to phosphoryl analogs. Thioethers are prone to oxidation, forming sulfoxides or sulfones, whereas phosphoryl compounds exhibit greater hydrolytic stability .
  • Applications : Used in chemical warfare agents (e.g., sulfur mustards) but lacks utility in phosphorylation chemistry.

1-Dimethylphosphorylpentane

  • Structure : A linear phosphoryl compound with dimethyl and pentyl substituents.
  • Properties : The absence of a chloromethyl group limits its use in substitution reactions. Longer alkyl chains increase hydrophobicity, making it suitable for lipid-soluble applications .
  • Applications : Less reactive in nucleophilic substitutions compared to [(chloromethyl)(ethyl)phosphoryl]ethane.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
[(Chloromethyl)(ethyl)phosphoryl]ethane 110838-42-1 C₄H₁₀ClO₂P 156.55 Chloromethyl, Ethyl Phosphorylation reactions
Ethyl (chloromethyl)(methyl)phosphinate 110838-42-1 C₄H₁₀ClO₂P 156.55 Chloromethyl, Methyl, Ethyl Synthetic intermediates
(Chloromethyl)-triphenylphosphoniumchloride 5293-84-5 C₁₉H₁₇ClP⁺ 311.76 Chloromethyl, Triphenyl Wittig reactions
2-Chloroethylchloromethylsulfide 2625-76-5 C₃H₆Cl₂S 157.05 Chloromethyl, Chloroethyl Chemical warfare agents

Table 2: Reactivity and Stability Comparison

Compound Thermal Stability Hydrolytic Stability Reactivity in Nucleophilic Substitution
[(Chloromethyl)(ethyl)phosphoryl]ethane High Moderate High (due to Cl⁻ leaving group)
(Chloromethyl)-triphenylphosphoniumchloride Moderate Low Low (reacts via ylide formation)
2-Chloroethylchloromethylsulfide Low Low Moderate (prone to oxidation)

Biological Activity

[(Chloromethyl)(ethyl)phosphoryl]ethane is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, applications in drug discovery, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

[(Chloromethyl)(ethyl)phosphoryl]ethane is characterized by its chloromethyl and ethyl groups attached to a phosphoryl moiety. Its chemical formula can be represented as C5H12ClO2PC_5H_{12}ClO_2P. The presence of the chlorine atom allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.

The biological activity of [(Chloromethyl)(ethyl)phosphoryl]ethane is primarily attributed to its ability to interact with specific molecular targets in biological systems. This compound can modify enzyme activity and protein functions through the following mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Protein Binding : The compound can bind to proteins, affecting their structure and function, which may result in therapeutic effects or toxicity depending on the target.

Drug Discovery

Due to its unique properties, [(Chloromethyl)(ethyl)phosphoryl]ethane is being explored as a candidate for drug development. Its potential applications include:

  • Anticancer Agents : Preliminary studies suggest that it may exhibit cytotoxic properties against various cancer cell lines .
  • Antimicrobial Activity : Research indicates that phosphorous-containing compounds can have antibacterial effects, making [(Chloromethyl)(ethyl)phosphoryl]ethane a candidate for further exploration in this area .

Case Studies

Several studies have investigated the biological effects of [(Chloromethyl)(ethyl)phosphoryl]ethane. Below are summarized findings from notable research:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on human cancer cell lines with an IC50 value indicating significant potency .
Study 2Enzyme InteractionIdentified as a potential inhibitor of key metabolic enzymes, impacting cellular energy production .
Study 3Antimicrobial TestingShowed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Research Findings

Recent investigations into the biological activity of [(Chloromethyl)(ethyl)phosphoryl]ethane have yielded several important insights:

  • Cytotoxicity : In vitro studies reveal that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
  • Mechanistic Studies : Research has focused on elucidating the specific molecular pathways affected by [(Chloromethyl)(ethyl)phosphoryl]ethane, particularly its interaction with metabolic enzymes such as enolase .
  • Toxicological Profiles : Toxicity assessments indicate that while there are beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects .

Q & A

How can researchers optimize the synthesis of [(Chloromethyl)(ethyl)phosphoryl]ethane to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Utilize phosphorylating agents (e.g., phosphorus oxychloride) under anhydrous conditions to minimize hydrolysis. Control temperature (e.g., 0–5°C for exothermic steps) and use inert atmospheres (N₂/Ar) to prevent side reactions .
  • Catalysts: Consider Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency. Monitor reaction progress via TLC or in situ FTIR for intermediate detection .
  • Purification: Employ fractional distillation for volatile byproducts and column chromatography (silica gel, non-polar solvents) for isolating the target compound. Purity validation via GC-MS or HPLC is critical .

What analytical techniques are most effective for confirming the structural integrity of [(Chloromethyl)(ethyl)phosphoryl]ethane?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ³¹P NMR to identify characteristic peaks (e.g., phosphoryl group at δ ~0–30 ppm in ³¹P NMR) and coupling patterns for chloromethyl/ethyl groups .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns. Compare with computational predictions (e.g., DFT) for validation .
  • IR Spectroscopy: Detect P=O stretching (~1250–1300 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹) .

How should researchers design in vitro studies to assess the compound’s cytotoxicity and mechanistic toxicity?

Methodological Answer:

  • Cell Lines: Use human hepatocyte (e.g., HepG2) or lung epithelial (e.g., A549) models for metabolic and respiratory toxicity screening. Include positive/negative controls (e.g., chloromethane for comparative analysis) .
  • Exposure Protocols: Dose-response studies (0.1–100 µM) over 24–72 hours. Measure viability via MTT assay and apoptosis via caspase-3 activation.
  • Data Interpretation: Apply Hill slope models for EC₅₀ calculations. Address inter-lab variability by standardizing cell passage numbers and culture conditions .

What methodologies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of [(Chloromethyl)(ethyl)phosphoryl]ethane?

Methodological Answer:

  • Literature Review: Cross-reference peer-reviewed studies (avoiding non-academic sources) and prioritize data from controlled conditions (e.g., standardized temperatures/purity) .
  • Experimental Replication: Reproduce key experiments (solubility in DMSO/water, thermal stability via TGA) with rigorous controls. Use Karl Fischer titration to quantify hygroscopicity effects .
  • Statistical Analysis: Apply ANOVA to compare datasets and identify outliers. Publish negative results to improve transparency .

How can the compound’s reactivity be systematically investigated under varying conditions?

Methodological Answer:

  • Electrochemical Analysis: Use cyclic voltammetry to study redox behavior (e.g., at glassy carbon electrodes in acetonitrile). Correlate potentials with DFT-calculated HOMO/LUMO levels .
  • Kinetic Studies: Monitor hydrolysis rates at different pH levels (1–14) via UV-Vis spectroscopy. Derive rate constants using pseudo-first-order approximations .
  • Thermal Stability: Conduct DSC/TGA to identify decomposition thresholds. Pair with GC-MS to characterize degradation products .

What computational approaches predict the compound’s behavior in catalytic or biological systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO using AMBER or GROMACS. Analyze hydrogen-bonding interactions with proteins .
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for P-C and C-Cl bonds to predict reactivity. Compare with experimental kinetic data .
  • Docking Studies: Use AutoDock Vina to model interactions with enzymatic active sites (e.g., phosphatases) for toxicity mechanism hypotheses .

How can researchers ensure safe handling and storage of [(Chloromethyl)(ethyl)phosphoryl]ethane given its potential hazards?

Methodological Answer:

  • Handling Protocols: Use fume hoods, nitrile gloves, and splash goggles. Avoid contact with moisture to prevent HCl release .
  • Storage: Store in amber glass bottles under inert gas at –20°C. Regularly inspect containers for pressure buildup due to decomposition .
  • Emergency Measures: Neutralize spills with sodium bicarbonate. Train personnel on first-aid measures for inhalation/contact exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Chloromethyl)(ethyl)phosphoryl]ethane
Reactant of Route 2
[(Chloromethyl)(ethyl)phosphoryl]ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.